molecular formula C4H6N2O B1586968 1H-imidazol-1-ylmethanol CAS No. 51505-76-1

1H-imidazol-1-ylmethanol

Cat. No. B1586968
CAS RN: 51505-76-1
M. Wt: 98.1 g/mol
InChI Key: XPPVBKJELBDMMR-UHFFFAOYSA-N
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Description

1H-imidazol-1-ylmethanol is a compound with the molecular formula C4H6N2O and a molecular weight of 98.1 . It is also known by the IUPAC name 1H-imidazol-1-ylmethanol .


Molecular Structure Analysis

The molecular structure of 1H-imidazol-1-ylmethanol consists of a five-membered ring with two nitrogen atoms, one of which is attached to a methanol group . The InChI code for this compound is 1S/C4H6N2O/c7-4-6-2-1-5-3-6/h1-3,7H,4H2 .


Physical And Chemical Properties Analysis

1H-imidazol-1-ylmethanol has a molecular weight of 98.1 and is stored at room temperature .

Scientific Research Applications

Synthesis of Substituted Imidazoles

1H-imidazol-1-ylmethanol: is a key precursor in the synthesis of substituted imidazoles, which are crucial heterocycles in functional molecules. The regiocontrolled synthesis of these imidazoles is of strategic importance due to their wide range of applications, from pharmaceuticals to agrochemicals .

Pharmaceuticals

In the pharmaceutical industry, imidazole derivatives synthesized using 1H-imidazol-1-ylmethanol are employed in the creation of various therapeutic agents. These compounds exhibit a range of biological activities, including antifungal, antibacterial, and antiparasitic properties .

Agrochemicals

The agrochemical sector utilizes imidazole derivatives for developing pesticides and fungicides1H-imidazol-1-ylmethanol serves as a building block for compounds that protect crops from pests and diseases, thereby enhancing agricultural productivity .

Dyes for Solar Cells

Recent research has explored the use of imidazole derivatives in the development of dyes for solar cells. These dyes enhance the efficiency of solar cells by improving light absorption and charge transfer processes .

Functional Materials

Imidazole derivatives are also used in the creation of functional materials with specific properties, such as thermal stability, electrical conductivity, and luminescence. These materials have potential applications in electronics, photonics, and other high-tech industries .

Catalysis

In catalysis, 1H-imidazol-1-ylmethanol -derived imidazoles are used as ligands or catalysts themselves. They facilitate various chemical reactions, including those important for organic synthesis and industrial processes .

Optical Applications

The optical properties of imidazole derivatives make them suitable for use in optical applications, such as liquid crystals and organic light-emitting diodes (OLEDs). They contribute to the development of advanced display technologies .

Biomedical Research

Imidazole derivatives are being investigated for their potential in biomedical applications, such as imaging agents and drug delivery systems. Their ability to interact with biological molecules opens up new avenues for medical diagnostics and therapy .

Future Directions

Imidazole derivatives, including 1H-imidazol-1-ylmethanol, continue to be an area of interest in drug discovery and development due to their broad range of chemical and biological properties . Future research will likely focus on exploring new synthesis methods and applications for these compounds.

properties

IUPAC Name

imidazol-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c7-4-6-2-1-5-3-6/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPVBKJELBDMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394320
Record name 1H-imidazol-1-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-imidazol-1-ylmethanol

CAS RN

51505-76-1
Record name 1H-imidazol-1-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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